molecular formula C6H14N2O B113085 2-amino-N-propylpropanamide CAS No. 84996-68-9

2-amino-N-propylpropanamide

Cat. No.: B113085
CAS No.: 84996-68-9
M. Wt: 130.19 g/mol
InChI Key: ZTZLBRIYZPKLSX-UHFFFAOYSA-N
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Description

2-amino-N-propylpropanamide is an organic compound with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol . It is a member of the amide family, characterized by the presence of an amide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-propylpropanamide typically involves the reaction of propylamine with acrylonitrile, followed by hydrogenation. The reaction conditions include:

    Step 1: Propylamine reacts with acrylonitrile in the presence of a base to form 2-amino-N-propylpropanenitrile.

    Step 2: The nitrile group is then hydrogenated to form the amide group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-propylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-amino-N-propylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-propylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Propionamide: Similar in structure but lacks the amino group.

    Butyramide: Has a longer carbon chain but similar functional groups.

    Acetamide: Shorter carbon chain and different physical properties.

Uniqueness: 2-amino-N-propylpropanamide is unique due to its specific combination of an amino group and a propyl chain, which imparts distinct chemical reactivity and biological activity compared to other amides .

Properties

IUPAC Name

2-amino-N-propylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5(2)7/h5H,3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZLBRIYZPKLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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